Technical Guide: 4-Chloro-1H-indazol-1-amine (CAS 302944-57-6)
Technical Guide: 4-Chloro-1H-indazol-1-amine (CAS 302944-57-6)
Executive Summary
4-Chloro-1H-indazol-1-amine (CAS 302944-57-6) is a specialized heterocyclic building block characterized by an
The presence of the chlorine atom at C4—adjacent to the bridgehead—imparts unique steric protection and electronic modulation, enhancing metabolic stability in drug discovery campaigns compared to the non-substituted parent scaffold.
Part 1: Physicochemical Profile[3]
The following properties define the handling and behavior of CAS 302944-57-6 in solution and solid-state.
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 167.59 g/mol | |
| Appearance | Off-white to pale beige solid | Oxidizes slightly upon air exposure. |
| Melting Point | 128–132 °C (Predicted) | Lower than parent 4-chloroindazole due to N-substitution disrupting H-bonding. |
| LogP | ~2.1 | Moderate lipophilicity; suitable for CNS-targeted libraries. |
| pKa (Conj. Acid) | ~2.5 (estimated for N1) | The 4-Cl group (-I effect) lowers basicity compared to unsubstituted indazole. |
| Solubility | DMSO, DMF, DCM, MeOH | Poor solubility in water and hexanes. |
| H-Bond Donors | 1 (Exocyclic | |
| H-Bond Acceptors | 2 |
Key Structural Feature: The "Peri-Effect." The chlorine at C4 is spatially proximal to the N1-amine. This steric crowding can retard rotation in derived hydrazones, potentially favoring specific rotamers in protein binding pockets.
Part 2: Synthetic Utility & Reactivity
The primary utility of 4-chloro-1H-indazol-1-amine lies in its nucleophilic exocyclic nitrogen. It behaves as a "heterocyclic hydrazine."
Schiff Base Formation (Hydrazones)
Reaction with aldehydes or ketones yields stable hydrazones. These are widely used in fragment-based drug discovery (FBDD) to rapidly screen chemical space.
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Mechanism: Nucleophilic attack of the
on the carbonyl carbon, followed by dehydration. -
4-Cl Influence: The electron-withdrawing chlorine slightly reduces the nucleophilicity of the amine, often requiring acid catalysis (e.g., acetic acid) to drive conversion.
Pyrazolo-Indazole Construction
Reaction with 1,3-dicarbonyls or alkynes allows for cyclization onto the C7 or C2 positions (depending on conditions), forming tricyclic systems.
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Application: Synthesis of rigidified analogs of kinase inhibitors.
Directing Group for C-H Activation
The
Reactivity Visualization
The following diagram maps the core transformations accessible from this scaffold.
Caption: Divergent synthesis pathways from the 1-aminoindazole core. Green nodes represent standard medicinal chemistry libraries; Red represents scaffold morphing.
Part 3: Experimental Protocol
Protocol: Synthesis of a Representative Hydrazone Library
Objective: Condensation of 4-chloro-1H-indazol-1-amine with a substituted benzaldehyde. This is the industry-standard method for validating the reactivity of this building block.
Reagents:
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4-Chloro-1H-indazol-1-amine (1.0 equiv)
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4-Fluorobenzaldehyde (1.1 equiv)
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Ethanol (Absolute, 10 mL/mmol)
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Acetic Acid (Catalytic, 5 mol%)
Workflow:
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Dissolution: In a scintillation vial, dissolve 4-chloro-1H-indazol-1-amine (167 mg, 1.0 mmol) in Ethanol (10 mL).
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Note: If the solid does not dissolve fully, mild heating (40 °C) is permissible.
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Activation: Add Acetic Acid (3 µL). Stir for 5 minutes.
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Causality: Protonation of the aldehyde carbonyl is necessary because the 4-Cl substituent reduces the nucleophilicity of the hydrazine nitrogen.
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Addition: Add 4-Fluorobenzaldehyde (136 mg, 1.1 mmol) in one portion.
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Reaction: Cap the vial and heat to 60 °C for 4 hours.
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Monitoring: Check by TLC (50% EtOAc/Hexanes). The amine starting material is polar/streaking; the product will be a distinct, less polar spot.
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Workup (Precipitation):
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Cool the mixture to room temperature, then to 0 °C in an ice bath.
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The hydrazone product typically precipitates as a crystalline solid.
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Filter the solid and wash with cold Ethanol (2 x 2 mL).
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Validation: Dry under high vacuum. Confirm structure via
-NMR (look for the disappearance of the broad singlet at ~5-6 ppm and appearance of the imine singlet at ~8.5 ppm).
Workflow Diagram
Caption: Step-by-step decision tree for the condensation protocol.
Part 4: Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled as a Functionalized Hydrazine .
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Hazards:
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Skin/Eye Irritant: Standard for halogenated heterocycles.
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Genotoxicity Warning: Compounds containing
-amino ( ) motifs can be metabolically activated to electrophiles. Handle with gloves and in a fume hood . -
Stability: Stable at room temperature. Store under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the hydrazine moiety to the diazenium species.
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References
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Vertex AI Search Grounding. (2025). Synthesis of 4-chloro-1H-indazole precursors. Retrieved from .
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Kim, J., et al. (2021).[3] Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Retrieved from .
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Luo, Y., et al. (2005). Improved Preparation of 4-Chloro-1H-indazole. Bioorganic & Medicinal Chemistry. Retrieved from .
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PubChem. (n.d.). 1H-Indazol-1-amine Compound Summary. Retrieved from .
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GuideChem. (n.d.). CAS 302944-57-6 Supplier Data. Retrieved from .
